2-(2-Ethylphenyl)acetonitrile
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Overview
Description
2-(2-Ethylphenyl)acetonitrile (2-EPAN) is a chemical compound with the molecular formula C9H11N. It is a colorless, volatile liquid with a sweet, pungent odor. 2-EPAN is a highly reactive compound and is used in a variety of applications, including synthetic organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Photodecarboxylation Studies
Research has shown that the photolysis of related compounds in acetonitrile can lead to various products, including ethylbenzene and acetophenone. This involves homolytic cleavage of specific bonds, indicating that 2-(2-Ethylphenyl)acetonitrile could potentially participate in similar photodecarboxylation reactions or serve as an intermediate in the formation of other organic compounds (Jiménez, Miranda, & Tormos, 1995).
Polymerization Studies
The compound has been used as a solvent in the living cationic ring-opening polymerizations of various oxazolines. The use of acetonitrile at high temperatures in these reactions indicates its stability and suitability as a solvent in high-temperature polymerization processes, suggesting that this compound could be similarly useful (Wiesbrock, Hoogenboom, Leenen, Meier, & Schubert, 2005).
Complexation Studies
In the field of nuclear waste management, certain ligands with hard-soft donor atoms, potentially similar in structure to this compound, have shown promise for separating actinides from acidic nuclear wastes. Studies in acetonitrile solutions using mass spectrometry and DFT calculations have been crucial in understanding the complexation processes of these ligands with metal ions (Xiao, Wang, Mei, Zhang, Wall, Zhao, Chai, & Shi, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics.
Pharmacokinetics
2-(2-Ethylphenyl)acetonitrile exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . Its Log Po/w values indicate moderate lipophilicity, which may influence its distribution within the body .
Biochemical Analysis
Biochemical Properties
2-(2-Ethylphenyl)acetonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves the binding of the nitrile group to the heme iron of the enzyme, leading to the inhibition of enzyme activity. This interaction can affect the metabolism of other substrates processed by cytochrome P450 enzymes .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound has been found to inhibit the activity of certain kinases involved in cell proliferation, leading to reduced cell growth and division . Additionally, it can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can further impact cellular functions and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The nitrile group of this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, the binding of this compound to the active site of cytochrome P450 enzymes results in the inhibition of their catalytic activity . This inhibition can alter the metabolism of other compounds processed by these enzymes, leading to changes in cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular functions . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal toxic effects and can be metabolized efficiently by the liver. At higher doses, this compound can cause significant toxicity, including liver and kidney damage . The threshold for toxic effects varies depending on the species and the duration of exposure. In some cases, high doses of this compound have been associated with neurotoxicity and behavioral changes in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism to form various metabolites, including hydroxylated and carboxylated derivatives . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound can influence its pharmacokinetics and toxicity profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature and can accumulate in lipid-rich tissues . Additionally, specific transporters, such as organic anion-transporting polypeptides (OATPs), can facilitate the uptake and distribution of this compound in certain tissues . The distribution of the compound can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of this compound to specific organelles can be mediated by post-translational modifications and targeting signals . For example, the nitrile group of this compound can interact with mitochondrial proteins, leading to the accumulation of the compound in mitochondria and affecting mitochondrial function .
Properties
IUPAC Name |
2-(2-ethylphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLAUEJCYCBLPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568415 |
Source
|
Record name | (2-Ethylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74533-20-3 |
Source
|
Record name | (2-Ethylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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